Technical Guide: 6-Ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Technical Guide: 6-Ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Classification: Heterocyclic Building Block / Pharmacophore Primary Application: Medicinal Chemistry (AMPA Receptor Modulation, Antimicrobial Scaffolds) Document ID: SAS-2024-BZ-SO2Et
Executive Summary
This technical guide provides a comprehensive analysis of 6-ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine , a privileged bicyclic scaffold. Structurally, it consists of a benzene ring fused to a morpholine ring (benzomorpholine), functionalized with a strong electron-withdrawing ethylsulfonyl group at the 6-position.
This specific moiety is critical in drug discovery, particularly in the development of AMPA receptor positive allosteric modulators (PAMs) for cognitive enhancement and neuroprotection. The sulfonyl group serves as a metabolic handle and hydrogen-bond acceptor, while the benzoxazine core provides rigid geometric constraints essential for ligand-receptor binding pockets.
Part 1: Structural Analysis & Physicochemical Profile
The efficacy of this molecule stems from the interplay between the lipophilic benzoxazine core and the polar sulfonyl substituent.
Core Architecture
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Scaffold: 3,4-dihydro-2H-benzo[b][1,4]oxazine (often referred to as 1,4-benzoxazine).[1][2][3][4]
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Numbering: The oxygen is position 1, the nitrogen is position 4. The benzene ring carbons are 5, 6, 7, and 8.
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Substitution: The ethylsulfonyl group (-SO₂Et) is located at position 6 .[2] This is para to the nitrogen atom, which is the most electron-rich site on the aromatic ring, making position 6 the primary site for electrophilic aromatic substitution if synthesizing from the core.
Physicochemical Properties (Calculated)
The following data points are critical for assessing blood-brain barrier (BBB) permeability and oral bioavailability.
| Property | Value (Est.) | Significance |
| Molecular Formula | C₁₀H₁₃NO₃S | Core composition.[5] |
| Molecular Weight | 227.28 g/mol | Low MW favors high bioavailability (Rule of 5). |
| LogP (Octanol/Water) | 1.8 - 2.1 | Ideal range for CNS penetration (optimal is ~2.0). |
| TPSA | ~55 Ų | <90 Ų suggests high probability of BBB penetration. |
| H-Bond Donors | 1 (NH) | Secondary amine allows for derivatization. |
| H-Bond Acceptors | 3 (O, SO₂) | Sulfonyl oxygens are key interaction points. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | The EWG sulfonyl reduces the basicity of the aniline nitrogen compared to unsubstituted benzoxazine. |
Part 2: Synthetic Pathways & Retrosynthesis
To ensure high purity and scalability, we evaluate two primary synthetic routes. The Convergent Route (Route A) is preferred for laboratory-scale synthesis due to higher regiochemical fidelity.
Retrosynthetic Logic
The synthesis hinges on the construction of the morpholine ring or the introduction of the sulfonyl group.
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Disconnection 1: C-N and C-O bond formation (Cyclization).
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Disconnection 2: C-S bond formation (Sulfonylation).
Visualization: Synthetic Strategy
The following diagram outlines the logical flow for synthesizing the target molecule, contrasting the de novo construction against late-stage functionalization.
Caption: Comparative retrosynthesis. Route A (Left) offers higher regioselectivity by establishing the sulfonyl group prior to cyclization. Route B (Right) relies on the para-directing effect of the amine.
Part 3: Detailed Experimental Protocol (Route A)
This protocol describes the Convergent Synthesis starting from 4-(ethylsulfonyl)-2-nitrophenol. This avoids the regioselectivity issues inherent in direct sulfonation.
Phase 1: Precursor Preparation
Objective: Synthesis of 2-amino-5-(ethylsulfonyl)phenol.
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Starting Material: 4-fluoronitrobenzene or 4-chloronitrobenzene.
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Thio-displacement: React with sodium ethanethiolate (NaSEt) to form 4-(ethylthio)-1-nitrobenzene.
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Oxidation: Oxidize the sulfide to sulfone using
-CPBA or H₂O₂/Na₂WO₄ to yield 4-(ethylsulfonyl)-1-nitrobenzene. -
Phenol Introduction: If not starting with the phenol, a nucleophilic aromatic substitution or specific oxidation is required. Alternative: Start directly with 2-nitro-4-(ethylsulfonyl)phenol (commercially available building block).
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Reduction: Hydrogenation (H₂, Pd/C) of 2-nitro-4-(ethylsulfonyl)phenol in MeOH yields 2-amino-5-(ethylsulfonyl)phenol .
Phase 2: Cyclization (The Critical Step)
Objective: Formation of the morpholine ring.
Reagents:
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2-amino-5-(ethylsulfonyl)phenol (1.0 eq)
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1,2-dibromoethane (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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Solvent: DMF or Acetonitrile (Anhydrous)
Step-by-Step Workflow:
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Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under Nitrogen atmosphere.
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Solubilization: Dissolve 2-amino-5-(ethylsulfonyl)phenol (10 mmol) in anhydrous DMF (30 mL).
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Base Addition: Add K₂CO₃ (25 mmol) in a single portion. The suspension may change color (phenoxide formation). Stir at RT for 15 min.
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Alkylation: Add 1,2-dibromoethane (12 mmol) dropwise via syringe.
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Reflux: Heat the mixture to 80-90°C. Monitor via TLC (System: Hexane/EtOAc 1:1). Reaction typically requires 4–6 hours.
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Note: The reaction proceeds via O-alkylation followed by intramolecular N-alkylation.
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Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with EtOAc (3 x 50 mL).
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Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).
Validation Criteria:
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1H NMR (DMSO-d6): Look for the ethyl group (triplet ~1.1 ppm, quartet ~3.1 ppm) and the distinctive ethylene bridge of the morpholine ring (two multiplets at ~3.3 and ~4.1 ppm).
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LC-MS: Mass ion [M+H]+ = 228.05.
Part 4: Pharmacological Context & Mechanism
The 6-ethylsulfonyl-3,4-dihydro-2H-benzo[b][1,4]oxazine structure is a potent pharmacophore in the design of AMPAkines (AMPA receptor positive allosteric modulators).
Mechanism of Action
Unlike direct agonists (like glutamate), PAMs bind to allosteric sites on the AMPA receptor (GluA1-GluA4 subunits).
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Binding Site: The benzoxazine core binds at the dimer interface of the ligand-binding domain (LBD).
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Effect: It stabilizes the receptor in the agonist-bound "closed-cleft" conformation.
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Result: This slows the rate of receptor deactivation and desensitization, enhancing synaptic transmission and Long-Term Potentiation (LTP).
Structure-Activity Relationship (SAR)
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N-H Position (4): Essential for H-bonding within the receptor pocket. Alkylation here often modulates potency but reduces metabolic stability.
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Sulfonyl Group (6): The ethylsulfonyl group acts as a hydrogen bond acceptor. Its electron-withdrawing nature modulates the pKa of the amine, influencing the electrostatic interaction with the receptor.
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Oxygen (1): Participates in water-mediated bridging interactions in the binding pocket.
Visualization: AMPA Modulation Pathway
Caption: Mechanism of Action. The compound acts as a PAM, stabilizing the active receptor state to enhance synaptic plasticity.
References
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Rudika, D. I., et al. (2025).[6] "A photochemical HAT approach to synthesize N-substituted benzoxazin-4-ones and their activity as AMPA receptor modulators." Royal Society of Chemistry.[7] Link
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Goffin, E., et al. (2023).[8] "New insights in the development of positive allosteric modulators of AMPA receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides." European Journal of Medicinal Chemistry. Link
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Jin, R., et al. (2008). "Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors." Journal of Neuroscience. Link
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Mal, A., et al. (2018).[4] "Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines." Journal of Organic Chemistry. Link
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ChemScene. (n.d.). "6-(Ethylsulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid Product Page." ChemScene. Link
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- 8. New insights in the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors belonging to 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Introduction of (mono/difluoro)methyl groups at the 2-position of the thiadiazine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
